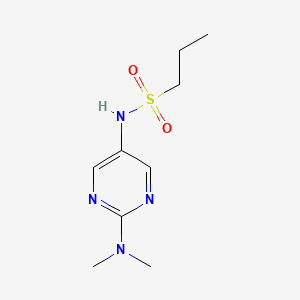![molecular formula C19H18ClNO4 B2407093 ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate CAS No. 439111-08-7](/img/structure/B2407093.png)
ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate” is a complex organic compound. It contains a carbamate group (NHCOO), a chlorophenyl group (C6H4Cl), and a chromen-3-yl group (C9H6O2). The carbamate group is a functional group derived from carbamic acid and has wide applications in organic synthesis. The chlorophenyl group is a derivative of phenyl group with a chlorine substitution, and the chromen-3-yl group is a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The carbamate group would introduce polarity to the molecule, while the chlorophenyl and chromen-3-yl groups are largely hydrophobic. The presence of the chlorine atom could also introduce some degree of halogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the various functional groups. Some general properties can be predicted, such as the compound likely being a solid at room temperature, having a relatively high melting point due to the presence of the aromatic rings, and being soluble in organic solvents due to the presence of the carbamate group .
科学的研究の応用
Synthesis and Chemical Structure
Synthesis of Aromatic Carbamates Derivatives with a Chromen-2-One Fragment : Research by Velikorodov et al. (2014) explored the synthesis of chromene derivatives, including the condensation of methyl N-(3-hydroxyphenyl)carbamate with various compounds. This study is relevant for understanding the synthesis pathways involving carbamates and chromene derivatives, potentially including ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate (Velikorodov et al., 2014).
Synthesis of Carbamate Derivatives of Coumarin and Chromene : Velikorodov and Imasheva (2008) conducted a study on the condensation of methyl (3-hydroxyphenyl)carbamate with various compounds, resulting in methyl (4-R-2-oxo-2H-chromen-7-yl)carbamates. This research is significant for understanding the chemical behavior and synthesis of carbamate derivatives related to this compound (Velikorodov & Imasheva, 2008).
Chemical Reactions and Crystal Structure
Reactions with S-Methylisothiosemicarbazide Hydroiodide : Vetyugova et al. (2018) explored the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, forming various derivatives. This study provides insight into the reactivity and potential applications of chromene-carbamate compounds (Vetyugova et al., 2018).
Crystal Structure Analysis : The crystal structure of related compounds, such as ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, was determined by Yang (2009), providing valuable information on the structural aspects of similar chromene-carbamate compounds (Hu Yang, 2009).
Biological Applications and Antimicrobial Activity
Investigation of Antioxidant Properties : Stanchev et al. (2009) investigated the antioxidant properties of 4-hydroxycoumarin derivatives, including compounds similar to this compound. This research contributes to understanding the potential biological activities of such compounds (Stanchev et al., 2009).
Synthesis of New Quinazolines as Antimicrobial Agents : A study by Desai et al. (2007) on the synthesis of quinazoline derivatives with antimicrobial potential includes the analysis of compounds related to this compound, highlighting its possible antimicrobial applications (Desai et al., 2007).
作用機序
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making indole derivatives valuable for treatment development .
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives, in general, are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the compound’s overall biological and pharmacological profile.
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
将来の方向性
特性
IUPAC Name |
ethyl N-[(3-chlorophenyl)-(4-oxo-2,3-dihydrochromen-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4/c1-2-24-19(23)21-17(12-6-5-7-13(20)10-12)15-11-25-16-9-4-3-8-14(16)18(15)22/h3-10,15,17H,2,11H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXZZICJOQMTNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C1COC2=CC=CC=C2C1=O)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

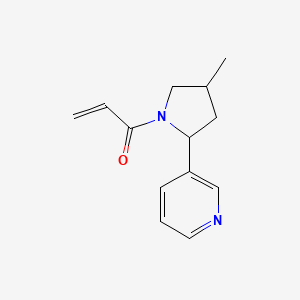
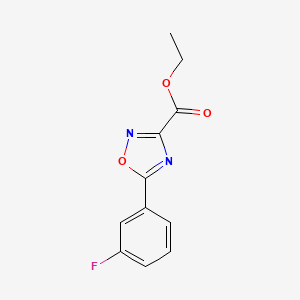
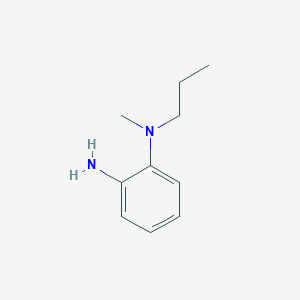
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone](/img/structure/B2407016.png)
![N-[Cyano(oxolan-3-yl)methyl]-3-(2-fluorophenyl)sulfanylpropanamide](/img/structure/B2407018.png)
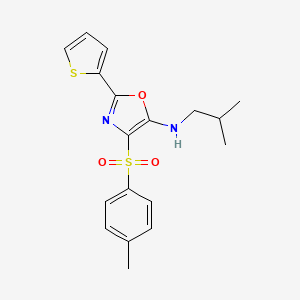
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2407020.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide](/img/structure/B2407026.png)

![rac-(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride, cis](/img/structure/B2407030.png)
